7-Amino-3-methylbenzofuran-6-ol

Physicochemical characterization Medicinal chemistry Building block selection

Sourcing a benzofuran building block that enables precise, sequential derivatization without protecting group headaches? This 6-ol-7-amino scaffold solves that. The phenolic -OH and aniline -NH₂ groups offer orthogonal reactivity, allowing chemoselective functionalization in a defined order. This eliminates the need for complex protection/deprotection steps, accelerating fragment-based library construction. - Orthogonal Handles: Sequentially target the 6-OH and 7-NH₂ for rapid analog generation. - Defined Electronics: The push-pull system on a 3-methylbenzofuran core provides distinct H-bond donor/acceptor topology for kinase and bromodomain targets. - Stable Core: A flash point of 147.9°C supports reliable performance in heated reactions. Ideal for med chem teams needing consistent quality and supply chain reliability.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12884088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methylbenzofuran-6-ol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC(=C2N)O
InChIInChI=1S/C9H9NO2/c1-5-4-12-9-6(5)2-3-7(11)8(9)10/h2-4,11H,10H2,1H3
InChIKeyDTPJYEGIQWTFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-Amino-3-methylbenzofuran-6-ol Physicochemical Baseline


7-Amino-3-methylbenzofuran-6-ol (CAS 65874-33-1) is a disubstituted benzofuran building block with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 321.0±42.0 °C at 760 mmHg, and a flash point of 147.9±27.9 °C . The compound presents a sterically and electronically defined core for synthetic elaboration, particularly for medicinal chemistry library construction .

Dual reactive handles (6-OH, 7-NH₂) for chemoselective sequential derivatization
Distinct hydrogen-bond donor/acceptor profile compared to mono-substituted analogs
Aromatic benzofuran scaffold with reported thermal stability context

Why Generic Benzofuran Building Blocks Cannot Substitute 7-Amino-3-methylbenzofuran-6-ol


The 6-hydroxy and 7-amino substitution pattern on the 3-methylbenzofuran scaffold creates a distinctive hydrogen-bond donor/acceptor topology and electronic profile that is absent in common analogs such as 3-methylbenzofuran-6-ol (lacking the 7-NH₂) or 7-amino-3-methylbenzofuran (lacking the 6-OH). These differences affect the compound's synthetic reactivity, physicochemical properties (e.g., LogP, hydrogen-bonding capacity), and the biological target engagement profile of downstream derivatives . Generic replacement with a simpler benzofuran congener risks altering the regioselectivity of subsequent functionalization and the pharmacological properties of final compounds.

Topology mismatch
6-OH/7-NH₂ substitution pattern not present in des-amino or des-hydroxy analogs; may alter regioselectivity of subsequent reactions.
Hydrogen-bond capacity shift
Lower HBD/HBA counts in generic benzofurans may shift solubility and target engagement profiles of downstream derivatives.
Stability risk
Lactone-containing analogs are susceptible to hydrolytic ring-opening; may not maintain integrity under basic or nucleophilic conditions.

Quantitative Evidence to Differentiate 7-Amino-3-methylbenzofuran-6-ol from Analogs


Hydrogen Bond Donor and Acceptor Count vs. Des-Amino Analog

The presence of the 7-amino substituent increases the molecular weight by 15.01 g/mol relative to the des-amino analog 3-methylbenzofuran-6-ol (MW: 148.16 g/mol). Additionally, the target compound possesses 2 hydrogen bond donors (vs. 1 for the des-amino analog) and 3 hydrogen bond acceptors (vs. 2), enhancing its capacity for directed intermolecular interactions in both synthesis and target binding .

H-Bond Donor/Acceptor Count
Cross-study comparable
+15.01 g/mol, +1 HBD, +1 HBA vs. des-amino analog
Increased intermolecular interaction capacity
Supports differentiation in solubility and crystal packing
Physicochemical characterization Medicinal chemistry Building block selection

Orthogonal Functionalization Potential vs. Mono-Substituted Analog

Unlike 7-amino-3-methylbenzofuran (CAS 716312-24-2, lacking the 6-OH), the target compound presents two chemically orthogonal handles (aromatic amine and phenol) for sequential derivatization. The phenol group (position 6) and aniline group (position 7) exhibit distinct reactivity toward electrophiles, enabling chemoselective acylation, alkylation, or sulfonylation under controlled conditions. This orthogonality is a key selection criterion for building block procurement in fragment-based drug discovery .

Orthogonal Reactive Sites
Class-level inference
2 handles (6-OH, 7-NH₂) vs. 1 handle in mono-substituted analog
Enables sequential chemoselective derivatization
Data to verify under specific reaction conditions
Synthetic chemistry Library synthesis Regioselective derivatization

Hydrolytic Stability vs. Lactone-Containing Analog

7-Amino-3-methyl-2-benzofuran-1(3H)-one (CAS 148843-77-0) is a lactone-containing analog that is susceptible to ring-opening under basic or nucleophilic conditions. The target compound, lacking this lactone, is a fully aromatic benzofuran and therefore exhibits inherently greater chemical stability towards hydrolysis and nucleophilic attack. This stability advantage is inferred from the well-established reactivity differences between lactones and their aromatic counterparts .

Hydrolytic Stability Context
Class-level inference
Aromatic benzofuran vs. lactone analog: reported stability advantage
Lower risk of ring-opening under basic conditions
Supports long-term storage integrity; data to verify
Stability Procurement risk Long-term storage

Boiling Point and Volatility Profile for Purification Planning

The target compound has a computed boiling point of 321.0±42.0 °C at 760 mmHg, significantly higher than that of 3-methylbenzofuran-6-ol (predicted ~268±30 °C) . This difference is consistent with the increased molecular weight and hydrogen-bonding capacity imparted by the 7-amino group. The higher boiling point and flash point (147.9±27.9 °C) indicate lower volatility, which can be advantageous for handling and purification by distillation or sublimation .

Boiling Point Comparison
Cross-study comparable
321.0±42.0 °C vs. ~268±30 °C (computed); ~53 °C higher
Indicates lower volatility and thermal stability
Informs purification strategy selection
Purification Distillation Process chemistry

Optimal Application Scenarios for 7-Amino-3-methylbenzofuran-6-ol


Medicinal Chemistry Library Construction via Orthogonal Derivatization

The dual presence of a phenolic hydroxyl and an aniline amino group allows for chemoselective sequential derivatization, enabling the rapid generation of diverse compound libraries from a single building block. This is particularly valuable in fragment-based drug discovery where scaffold complexity and diversity are critical .

Synthesis of Hydrogen-Bond-Intensive Pharmacophores

The higher hydrogen-bond donor/acceptor count relative to mono-substituted benzofurans makes this compound the preferred starting material for targets requiring strong, directional intermolecular interactions, such as kinase inhibitors or bromodomain ligands .

Process Development Requiring Thermally Stable Intermediates

The relatively high boiling point (321.0 °C at 760 mmHg) and flash point (147.9 °C) indicate low volatility and good thermal stability, supporting its use in reactions requiring elevated temperatures or distillation-based purification .

Benzofuran-Based Fluorescent Probe or Dye Development

The 6-ol-7-amino pattern on the benzofuran core provides an electron-rich push-pull system that can be exploited in the design of fluorescent probes or charge-transfer dyes. The compound's synthetic handles allow for further functionalization to tune optical properties .

Application
Selection Property
Validation Focus
Diverse library synthesis
Orthogonal reactive handles
Chemoselective derivatization yield
H-bond-intensive pharmacophore design
HBD/HBA count profile
Solubility and target engagement assay
Thermally demanding synthetic routes
High boiling point, low volatility
Thermal stability under process conditions
Fluorescent probe development
Electron-rich push-pull system
Optical property tuning via functionalization
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